10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one 10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 1434050-99-3
VCID: VC6519161
InChI: InChI=1S/C11H13BrN2O/c12-9-7-3-1-2-4-8(7)14-6-5-13-11(15)10(9)14/h1-6H2,(H,13,15)
SMILES: C1CCC2=C(C1)C(=C3N2CCNC3=O)Br
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.142

10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one

CAS No.: 1434050-99-3

Cat. No.: VC6519161

Molecular Formula: C11H13BrN2O

Molecular Weight: 269.142

* For research use only. Not for human or veterinary use.

10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one - 1434050-99-3

Specification

CAS No. 1434050-99-3
Molecular Formula C11H13BrN2O
Molecular Weight 269.142
IUPAC Name 10-bromo-3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one
Standard InChI InChI=1S/C11H13BrN2O/c12-9-7-3-1-2-4-8(7)14-6-5-13-11(15)10(9)14/h1-6H2,(H,13,15)
Standard InChI Key UMLMHHIHKQACAJ-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C3N2CCNC3=O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 10-bromo-3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one, delineates its fused bicyclic system: a pyrazine ring condensed with an indole moiety, partially saturated to form hexahydro derivatives. The bromine substituent at the 10-position introduces steric and electronic effects critical for reactivity .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1434050-99-3
Molecular FormulaC11H13BrN2O\text{C}_{11}\text{H}_{13}\text{BrN}_2\text{O}
Molar Mass269.14 g/mol
SMILES NotationC1CCC2=C(C1)C(=C3N2CCNC3=O)Br
InChIKeyUMLMHHIHKQACAJ-UHFFFAOYSA-N

The SMILES string C1CCC2=C(C1)C(=C3N2CCNC3=O)Br encodes the connectivity, emphasizing the bromine’s position and the lactam group (C=O) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural confirmation. The 1H^1\text{H}-NMR spectrum reveals signals corresponding to the saturated cyclohexane-like protons (δ 1.5–2.5 ppm) and the aromatic protons adjacent to bromine (δ 7.0–7.5 ppm). IR stretches at ~1680 cm1^{-1} confirm the lactam carbonyl. Mass spectrometry (MS) typically shows a molecular ion peak at m/z 269.1 (M+^+) with isotopic patterns characteristic of bromine .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, often starting with functionalization of the pyrazinoindole core. A common approach includes:

  • Cyclocondensation: Formation of the pyrazine ring via condensation of diamines with carbonyl precursors.

  • Bromination: Electrophilic aromatic substitution using brominating agents (e.g., Br2\text{Br}_2, NBS) at the 10-position.

  • Reduction: Partial hydrogenation of the indole moiety to achieve the hexahydro configuration .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationEthylenediamine, K2 _2CO3_3, DMF, 100°C65–70
BrominationN-Bromosuccinimide (NBS), CHCl3_3, RT80–85
ReductionH2_2, Pd/C, MeOH, 50 psi90–95

Exact yields and conditions are often proprietary, but literature suggests moderate-to-high efficiency for these steps .

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring bromination occurs exclusively at the 10-position.

  • Stereochemical Control: Managing the configuration of the hexahydroindole system.
    Advanced catalytic systems and directing groups are under investigation to address these issues .

Applications in Medicinal Chemistry

Role in BTK Inhibitor Development

This compound serves as a critical intermediate in synthesizing GDC-0853, a non-covalent BTK inhibitor investigated for autoimmune diseases. The pyrazinoindole core contributes to binding affinity with BTK’s hydrophobic pocket, while the bromine atom facilitates further functionalization .

Table 3: Biological Activity of Derivatives

DerivativeBTK IC50_{50} (nM)Selectivity (Kinase Panel)
GDC-08530.6>100-fold vs. 98% kinases
S-11d*1.2>50-fold vs. 95% kinases
*S-11d: Analog with modified piperazine substituents .

Future Directions and Research Opportunities

Expanding Synthetic Methodologies

Emerging techniques such as flow chemistry and photocatalysis could enhance bromination efficiency and reduce reaction times. Computational modeling (e.g., DFT studies) may optimize regioselectivity .

Targeted Drug Discovery

Ongoing research focuses on:

  • PROTACs: Degrading BTK via ubiquitination using bifunctional molecules derived from this scaffold.

  • Combination Therapies: Pairing BTK inhibitors with checkpoint inhibitors in oncology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator